3-({[3-(sec-butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Overview
Description
3-({[3-(sec-butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C23H29NO5S and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.17664420 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Properties
- A study discusses the synthesis of related compounds with bicyclic structures and their potential applications. These compounds, including similar bicyclo segments, are used in the preparation of polymers with specific properties like thermal stability and organosolubility (Faghihi et al., 2010).
Conformational Studies
- Another research focuses on the conformational aspects of similar bicyclo[2.2.2]octane derivatives. Understanding the molecular structure and conformation is crucial for applications in materials science and biochemistry (Buñuel et al., 1996).
Application in Polymer Synthesis
- Some studies have explored the use of bicyclo[2.2.2]octene derivatives in the synthesis of poly(ether-amide-imide)s. These polymers exhibit good thermal stability and are potentially useful in various industrial applications (Faghihi et al., 2010).
Role in Organic Synthesis
- Research has also been conducted on the synthesis of conformationally rigid analogues of amino acids using bicyclo[2.2.2]octane skeletons. These compounds are significant in the field of medicinal chemistry and drug design (Kubyshkin et al., 2009).
Novel Chemical Synthesis Methods
- Another study focuses on the synthesis of bicyclic β-amino acids, which are important in the development of new pharmaceuticals and biologically active compounds (Songis et al., 2007).
Analytical Applications
- There's also research on the use of similar compounds in high-performance liquid chromatography (HPLC) for the analysis of pharmaceuticals, demonstrating its role in analytical chemistry (Sun Na-na, 2010).
Properties
IUPAC Name |
3-[(3-butan-2-yloxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5S/c1-3-12(2)29-23(28)19-15-6-4-5-7-16(15)30-21(19)24-20(25)17-13-8-10-14(11-9-13)18(17)22(26)27/h8,10,12-14,17-18H,3-7,9,11H2,1-2H3,(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTARTCKEOUQGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3C4CCC(C3C(=O)O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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